molecular formula C13H19NO3 B1608239 Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate CAS No. 232597-44-3

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

Cat. No.: B1608239
CAS No.: 232597-44-3
M. Wt: 237.29 g/mol
InChI Key: INLJWIKBZFLTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 4-(1-hydroxyethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic kinetic resolution techniques. For instance, the lipase-catalyzed transesterification reaction has been employed to resolve racemic mixtures of this compound into its optically pure enantiomers . This method is advantageous due to its high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.

Scientific Research Applications

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group at the 1-position of the phenyl ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJWIKBZFLTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378044
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232597-44-3
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 2
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 6
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.